molecular formula C18H18N4O5S B2830338 Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 321681-80-5

Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2830338
CAS No.: 321681-80-5
M. Wt: 402.43
InChI Key: LXTKTBPRORZVMS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. This can be achieved using reagents such as ammonium acetate and formic acid under reflux conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the ethyl ester, methylthio, and nitrophenyl groups. These steps typically require reagents like ethyl chloroformate, methylthiol, and 3-nitrobenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using basic or acidic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group might be involved in electron transfer processes, while the pyrido[2,3-d]pyrimidine core could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: Lacks the nitrophenyl group, which might reduce its biological activity.

    Methyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its potential as a bioactive compound.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 7-methyl-2-methylsulfanyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-4-27-17(24)12-9(2)19-15-14(16(23)21-18(20-15)28-3)13(12)10-6-5-7-11(8-10)22(25)26/h5-8,13H,4H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKTBPRORZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(=N2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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